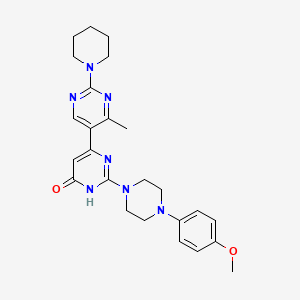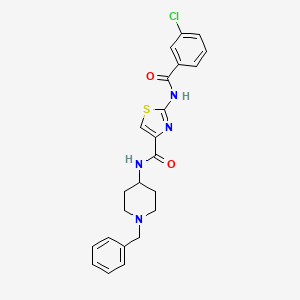![molecular formula C23H22FN3O3S B11188828 2-Fluoro-N-[4-methyl-3-{[4-(morpholine-4-carbonyl)phenyl]methyl}-1,3-thiazol-2(3H)-ylidene]benzamide CAS No. 1047761-54-5](/img/structure/B11188828.png)
2-Fluoro-N-[4-methyl-3-{[4-(morpholine-4-carbonyl)phenyl]methyl}-1,3-thiazol-2(3H)-ylidene]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-N-[(2Z)-4-methyl-3-{[4-(morpholine-4-carbonyl)phenyl]methyl}-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide is a complex organic compound that features a unique combination of functional groups, including a fluorine atom, a morpholine ring, and a thiazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[(2Z)-4-methyl-3-{[4-(morpholine-4-carbonyl)phenyl]methyl}-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thioamide and an α-haloketone under basic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Attachment of the Morpholine Ring: The morpholine ring is attached through an amide coupling reaction using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Final Assembly: The final compound is assembled through a series of condensation reactions, followed by purification using techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-[(2Z)-4-methyl-3-{[4-(morpholine-4-carbonyl)phenyl]methyl}-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Fluoro-N-[(2Z)-4-methyl-3-{[4-(morpholine-4-carbonyl)phenyl]methyl}-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[(2Z)-4-methyl-3-{[4-(morpholine-4-carbonyl)phenyl]methyl}-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **2-Fluoro-N-methyl-N-({(3S,4S)-4-[2-(trifluoromethyl)phenoxy]-3,4-dihydro-1H-isochromen-3-yl}methyl)ethanamine
- **N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide
Uniqueness
2-Fluoro-N-[(2Z)-4-methyl-3-{[4-(morpholine-4-carbonyl)phenyl]methyl}-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and bioavailability, while the morpholine and thiazole rings contribute to its diverse biological activities.
This detailed article provides a comprehensive overview of 2-fluoro-N-[(2Z)-4-methyl-3-{[4-(morpholine-4-carbonyl)phenyl]methyl}-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
1047761-54-5 |
|---|---|
Molecular Formula |
C23H22FN3O3S |
Molecular Weight |
439.5 g/mol |
IUPAC Name |
2-fluoro-N-[4-methyl-3-[[4-(morpholine-4-carbonyl)phenyl]methyl]-1,3-thiazol-2-ylidene]benzamide |
InChI |
InChI=1S/C23H22FN3O3S/c1-16-15-31-23(25-21(28)19-4-2-3-5-20(19)24)27(16)14-17-6-8-18(9-7-17)22(29)26-10-12-30-13-11-26/h2-9,15H,10-14H2,1H3 |
InChI Key |
ZTYOXUVWGJACPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=NC(=O)C2=CC=CC=C2F)N1CC3=CC=C(C=C3)C(=O)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[(2-chlorophenyl)carbonyl]hydrazinyl}-4-oxo-N-phenyl-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11188745.png)
![3-{[3-(trifluoromethyl)phenyl]amino}-8,9-dihydro-7H-cyclopenta[4,5]pyrido[2,3-d]pyrimidin-1-ol](/img/structure/B11188749.png)

![3-(3,5-Dimethoxyphenyl)-9-fluoro[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B11188756.png)
![7-[(1,3-benzodioxol-5-yloxy)methyl]-4,5,6-trimethoxy-2-benzofuran-1(3H)-one](/img/structure/B11188772.png)
![2-[3,4-dihydro-2(1H)-isoquinolinyl]-6-(4-methyl-2-piperidino-5-pyrimidinyl)-4(3H)-pyrimidinone](/img/structure/B11188774.png)
![Ethyl 2-methyl-5-propyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11188790.png)
![Ethyl 2-{4-[(6-chloro-1,3-benzothiazol-2-yl)oxy]phenoxy}butanoate](/img/structure/B11188798.png)

![3'-Benzyl-6,6-dimethyl-1',2',3',4',4'A,6'-hexahydrospiro[1,5-dioxane-3,5'-pyrazino[1,2-A]quinoline]-2,4-dione](/img/structure/B11188831.png)
![2-(2-morpholinoethyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B11188833.png)
![2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11188847.png)
![ethyl 4-[(E)-2-(dimethylamino)ethenyl]-7-ethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B11188852.png)
![N-(2-fluorophenyl)-2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]acetamide](/img/structure/B11188853.png)
